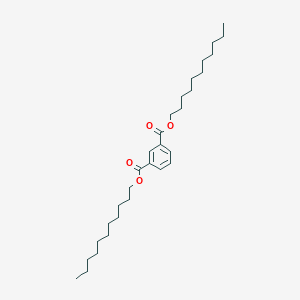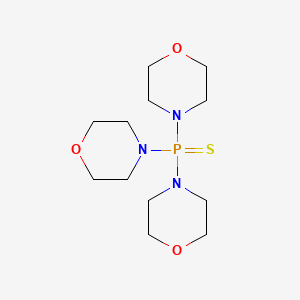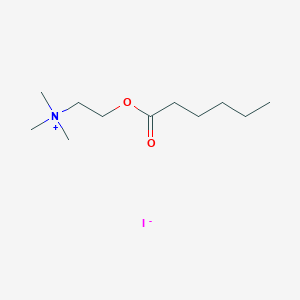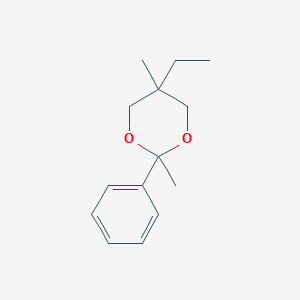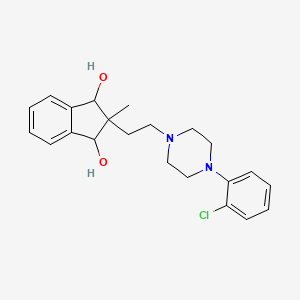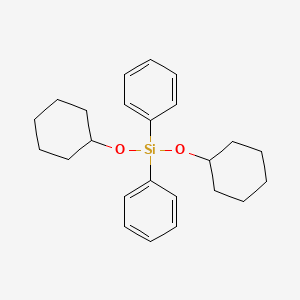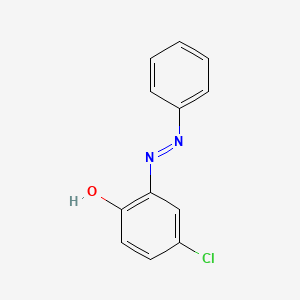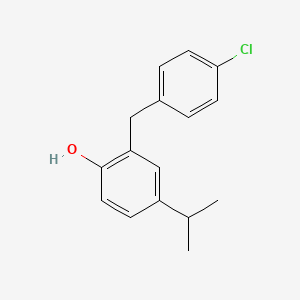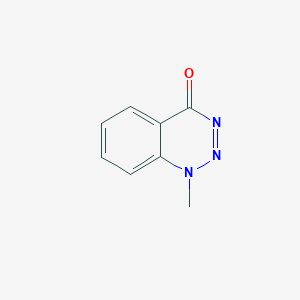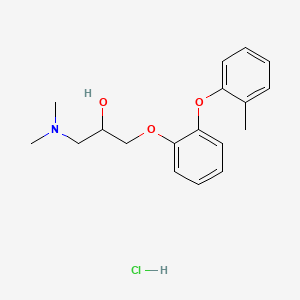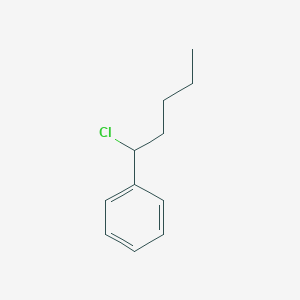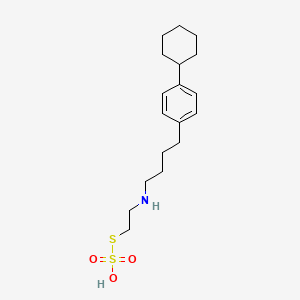
3,3-Dichloro-4-phenyloxetan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dichloro-4-phenyloxetan-2-one is an organic compound with the molecular formula C9H6Cl2O2. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes two chlorine atoms and a phenyl group attached to the oxetane ring. It has various applications in scientific research and industry due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-4-phenyloxetan-2-one typically involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride. This intermediate is then reacted with dichloroketene to produce the desired oxetane compound. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from -10°C to 0°C to ensure the stability of the intermediates and the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts, such as Lewis acids, can enhance the reaction efficiency and yield. Additionally, purification steps, including distillation and recrystallization, are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dichloro-4-phenyloxetan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions with agents such as lithium aluminum hydride can convert the oxetane ring into a more stable alcohol derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted oxetanes.
Aplicaciones Científicas De Investigación
3,3-Dichloro-4-phenyloxetan-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3,3-Dichloro-4-phenyloxetan-2-one involves its reactivity towards nucleophiles and electrophiles. The presence of chlorine atoms makes it susceptible to nucleophilic attack, leading to the formation of substitution products. Additionally, the oxetane ring can undergo ring-opening reactions under acidic or basic conditions, forming reactive intermediates that participate in further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichlorophenethylamine: Another chlorinated compound with a phenyl group, used in organic synthesis and as an intermediate in pharmaceutical production.
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): A widely used oxidant in organic chemistry, known for its high reduction potential and versatility in various oxidation reactions.
Uniqueness
3,3-Dichloro-4-phenyloxetan-2-one is unique due to its oxetane ring structure, which imparts distinct reactivity compared to other chlorinated compounds. Its ability to undergo a variety of chemical reactions, including oxidation, reduction, and substitution, makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
22391-10-2 |
|---|---|
Fórmula molecular |
C9H6Cl2O2 |
Peso molecular |
217.05 g/mol |
Nombre IUPAC |
3,3-dichloro-4-phenyloxetan-2-one |
InChI |
InChI=1S/C9H6Cl2O2/c10-9(11)7(13-8(9)12)6-4-2-1-3-5-6/h1-5,7H |
Clave InChI |
IHTCITKUDSYPRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(C(=O)O2)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


